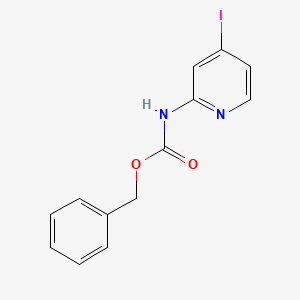

Benzyl (4-iodopyridin-2-yl)carbamate

Description

Historical Context of Halogenated Pyridine Carbamates

The development of halogenated pyridine carbamates traces its origins to the broader historical evolution of carbamate chemistry, which began in the mid-19th century with Friedrich Wöhler's formulation of ethyl carbamate in 1845 through the reaction of urea with ethanol. The carbamate functional group gained significant prominence following the discovery of physostigmine, a naturally occurring carbamate isolated from the calabar bean (Physostigma venenosum) of the Ivory Coast. This discovery marked the beginning of systematic investigations into carbamate-containing compounds, particularly due to physostigmine's remarkable acetylcholinesterase inhibitory activity and its subsequent application in treating glaucoma.

The integration of halogenated pyridine systems with carbamate functionality emerged as a natural progression in heterocyclic chemistry development. Pyridine halogenation reactions, which date back to the late 19th century, initially faced significant limitations in terms of regioselectivity and substrate compatibility. Early halogenation processes typically required harsh conditions involving elemental halides with strong Brønsted or Lewis acids at elevated temperatures to compensate for the poor π nucleophilicity of pyridine rings. These limitations necessitated the development of more sophisticated methodologies for introducing halogen substituents at specific positions of the pyridine ring.

The emergence of directed metalation strategies in the 20th century provided new avenues for the synthesis of halogenated pyridine derivatives. The carbamate group, particularly in the form of aryl O-carbamate (ArOAm), was recognized as one of the strongest directed metalation groups in directed ortho metalation chemistry. This recognition led to increased interest in developing synthetic routes that could effectively combine the directing capabilities of carbamate groups with the unique electronic properties of halogenated pyridine systems.

Contemporary research has revealed that halogenated pyridine carbamates, including benzyl (4-iodopyridin-2-yl)carbamate, represent critical intermediates in pharmaceutical and agrochemical development. The strategic positioning of halogen atoms on pyridine rings enables numerous subsequent bond-forming reactions, making these compounds invaluable for structure-activity relationship studies and target-oriented synthesis applications.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of organic carbamates, which are formally derived from carbamic acid and characterized by the general formula R₂NC(O)OR with the structure >N−C(=O)−O−. More specifically, this compound represents a subclass of heterocyclic carbamates due to the presence of the pyridine ring system, and it is further classified as a halogenated heterocyclic carbamate due to the iodine substitution at the 4-position of the pyridine ring.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as benzyl N-(4-iodopyridin-2-yl)carbamate. Alternative nomenclature systems refer to this compound as carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester, emphasizing the ester nature of the carbamate bond. The Chemical Abstracts Service has assigned the registry number 1624261-09-1 to this compound, providing a unique identifier for database searches and regulatory purposes.

The molecular structure of this compound can be described using the SMILES notation as IC1=CC(NC(OCC2=CC=CC=C2)=O)=NC=C1, which clearly delineates the connectivity between the iodine atom, pyridine ring, carbamate linkage, and benzyl group. The InChI representation provides additional structural details: InChI=1S/C13H11IN2O2/c14-10-6-11(16-8-7-10)15-12(17)18-9-13-4-2-1-3-5-13/h1-8H,9H2,(H,15,16,17), confirming the molecular connectivity and stereochemistry.

From a topological perspective, the compound exhibits specific computational chemistry parameters that influence its biological and chemical properties. The topological polar surface area measures 51.22 Ų, indicating moderate polarity that affects membrane permeability characteristics. The calculated logarithm of the partition coefficient (LogP) value of 3.4349 suggests favorable lipophilicity for biological applications. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, contributing to its potential for forming intermolecular interactions.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of functional groups that enable diverse chemical transformations and biological interactions. The pyridine ring system, as a six-membered aromatic heterocycle containing nitrogen, provides fundamental electronic properties that influence the compound's reactivity and binding characteristics. The nitrogen atom in the pyridine ring serves as both a hydrogen bond acceptor and a potential coordination site for metal complexes, expanding the compound's utility in medicinal chemistry applications.

The strategic placement of the iodine atom at the 4-position of the pyridine ring significantly enhances the compound's synthetic versatility. Iodine substituents are particularly valuable in organic synthesis due to their ability to participate in various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille coupling reactions. This reactivity profile enables the systematic modification of the pyridine ring system, allowing researchers to explore structure-activity relationships and develop optimized derivatives for specific applications.

The carbamate functional group contributes additional layers of chemical significance to the overall molecular architecture. Carbamates are widely recognized for their chemical stability and capability to permeate biological membranes, making them valuable as peptide bond surrogates in medicinal chemistry. The carbamate linkage provides proteolytic stability while maintaining favorable pharmacokinetic properties, which explains the prevalence of carbamate-containing compounds in pharmaceutical development.

Research has demonstrated that the combination of pyridine and carbamate functionalities can lead to compounds with enhanced biological activity profiles. The pyridine nitrogen can participate in hydrogen bonding interactions with biological targets, while the carbamate group provides additional binding contacts and metabolic stability. This synergistic relationship between the heterocyclic and carbamate components has made this compound a valuable scaffold for drug discovery efforts.

Contemporary studies have also revealed the importance of rotamer equilibria in carbamate-containing compounds. The carbamate group can exist in syn and anti rotameric forms, with the equilibrium being influenced by external factors such as hydrogen bonding and steric interactions. In the case of pyridyl carbamates, the presence of the pyridine nitrogen can participate in intramolecular or intermolecular hydrogen bonding patterns that affect the rotamer distribution and subsequently influence biological activity.

Current Academic Research Landscape

The current academic research landscape surrounding this compound and related compounds reflects several emerging trends in heterocyclic chemistry and medicinal chemistry applications. Recent investigations have focused on developing more efficient synthetic methodologies for accessing halogenated pyridine carbamates, with particular emphasis on regioselective halogenation strategies and mild reaction conditions.

One significant area of research involves the development of designed phosphine reagents that enable selective halogenation of pyridines at the 4-position. This methodology has proven particularly valuable for the late-stage functionalization of complex pharmaceutical compounds, allowing researchers to introduce halogen substituents without affecting other sensitive functional groups present in the molecule. The computational studies accompanying these developments have provided insights into the mechanistic pathways involved in carbon-halogen bond formation, revealing that these reactions proceed through stepwise nucleophilic aromatic substitution mechanisms where phosphine elimination represents the rate-determining step.

Contemporary research has also explored the application of halogenated pyridine carbamates in cross-coupling chemistry. The iodine substituent in this compound serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation. These transformations have particular relevance in medicinal chemistry, where the ability to rapidly generate diverse analogs is crucial for optimization studies.

Recent developments in directed metalation chemistry have highlighted the exceptional directing capabilities of carbamate groups in heterocyclic systems. The aryl O-carbamate group has been identified as one of the strongest directed metalation groups, particularly effective in pyridine systems where traditional directing groups may be less effective. This recognition has led to renewed interest in using carbamate-directed metalation strategies for the synthesis of polysubstituted heterocyclic compounds.

The mechanism of action studies for carbamate-containing compounds have revealed important insights into their biological interactions. Research indicates that compounds with structures similar to this compound can exhibit inhibitory activity against specific enzymes, suggesting potential therapeutic applications. The presence of the pyridine ring facilitates binding through hydrogen bonding and π-stacking interactions with aromatic residues in target proteins, while the carbamate group provides additional binding contacts and metabolic stability.

The interdisciplinary nature of current research efforts reflects the versatility of this compound as a synthetic intermediate and potential therapeutic agent. Collaborative efforts between synthetic organic chemists, computational chemists, and medicinal chemists continue to expand the understanding of this compound class and its applications in modern drug discovery programs.

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-(4-iodopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOXKTBSXKATNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192590 | |

| Record name | Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624261-09-1 | |

| Record name | Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Iodopyridin-2-yl Precursors

The iodination of pyridine derivatives at the 4-position can be achieved through halogenation reactions using iodine sources under controlled conditions. Alternatively, coupling reactions starting from 2-chloropyridine or related pyridyl nitriles can be catalyzed by nickel or palladium catalysts to introduce the iodopyridinyl group.

A notable approach involves the preparation of 4-(2'-pyridyl) cyanophenyl intermediates, which are then converted to benzyl hydrazine derivatives through hydrazine-mediated reductions without the need for expensive catalysts or Grignard reagents. This method, described in patent CN103483242A, uses Raney nickel catalysis with acetic acid for cyano group reduction to aldehyde hydrazones, followed by palladium-carbon catalytic transfer hydrogenation to obtain benzyl hydrazine intermediates efficiently and cost-effectively.

Formation of Benzyl Carbamate Moiety

The benzyl carbamate group is typically introduced by reacting the amine or hydrazine intermediate with benzyl chloroformate or via transcarbamation methods. A recent research development presents a mild and efficient procedure for transcarbamation and amidation starting from benzyl carbamate using potassium carbonate in primary alcohols under heating. This method allows conversion of benzyl carbamate derivatives into corresponding carbamates or amides with good yields (75-81%) and operational simplicity, making it suitable for preparing benzyl carbamate derivatives like Benzyl (4-iodopyridin-2-yl)carbamate.

- Catalyst Selection: The use of Raney nickel and palladium carbon catalysts avoids expensive phosphine ligands or Grignard reagents, enhancing industrial feasibility and cost-effectiveness.

- Reaction Conditions: Mild conditions (room temperature for hydrazone formation, moderate heating for transcarbamation) reduce side reactions and improve selectivity.

- Yield and Purity: Reported yields for key intermediates and final carbamate products are high (above 75%), indicating efficient protocols.

- Scalability: The described methods emphasize simplicity and avoidance of costly reagents, favoring large-scale industrial application.

- The hydrazine reduction method for pyridyl cyanides provides a robust route to benzyl hydrazine intermediates without complex catalysts or harsh reagents, which is advantageous over traditional Grignard or expensive palladium-phosphine catalyzed methods.

- Transcarbamation using potassium carbonate in alcohols is a versatile and green chemistry approach for converting benzyl carbamates into desired carbamate derivatives, offering operational simplicity and good yields.

- While direct iodination methods for pyridine rings are established, coupling strategies using nickel catalysis for pyridyl cyanophenyl intermediates provide alternative routes to functionalized pyridine derivatives suitable for carbamate formation.

| Preparation Stage | Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Pyridyl intermediate synthesis | Hydrazine reduction of cyanophenyl derivatives | 4-(2'-pyridyl) cyanophenyl, hydrazine, Raney Ni, Pd/C | Room temp, acetic acid, transfer hydrogenation | Low cost, no Grignard, scalable | Requires catalyst handling |

| Carbamate formation | Transcarbamation from benzyl carbamate | Benzyl carbamate, K2CO3, primary alcohols | Reflux heating | Mild, efficient, green chemistry | Not effective in tertiary alcohols |

| Pyridine iodination (general) | Halogenation or coupling | Iodine sources, Ni or Pd catalysts | Various | Direct introduction of iodine | May require optimization for selectivity |

The preparation of this compound involves strategic synthesis of the iodopyridinyl intermediate followed by carbamate formation. Recent advances favor hydrazine-mediated reductions of pyridyl cyanides catalyzed by Raney nickel and palladium carbon, combined with potassium carbonate-promoted transcarbamation in primary alcohols, providing efficient, cost-effective, and scalable methods. These approaches circumvent the need for expensive catalysts and harsh reagents, aligning with industrial and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzyl (4-iodopyridin-2-yl)carbamate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the carbamate group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or substituted amines.

Oxidation Products: Oxidation can yield pyridine N-oxides or other oxidized derivatives.

Reduction Products: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

Chemistry:

Building Block: Benzyl (4-iodopyridin-2-yl)carbamate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Enzyme Inhibition:

Industry:

Mechanism of Action

The mechanism of action of benzyl (4-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carbamate group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations:

Table 2: Inhibitory Potency of Selected Carbamates

Physicochemical and Crystallographic Properties

- Crystal Packing: BenzylN-(4-pyridyl)carbamate forms hydrogen bonds (N–H⋯N) and C–O⋯O–C interactions in its crystal lattice.

- Stability : Ether-based carbamates (e.g., compound 18a in ) show plasma stability, whereas iodine’s electronegativity might increase susceptibility to hydrolysis, depending on the formulation.

Biological Activity

Benzyl (4-iodopyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Carbamate Group : This functional group is known for its ability to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity.

- Iodine Substituent : The presence of iodine enhances the compound's reactivity and influences its interaction with molecular targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The carbamate group can inhibit enzyme activity by forming covalent bonds with active sites. This mechanism is significant in drug development, particularly for targeting specific enzymes in disease pathways.

- Protein Interactions : The compound can modulate protein functions through non-covalent interactions such as hydrogen bonding and van der Waals forces, facilitated by the phenyl ring and iodine atom.

Biological Activity Overview

The following table summarizes the biological activities of this compound:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in signaling pathways, potentially impacting cancer therapies. |

| Protein Interaction | Modulates the activity of proteins through binding interactions, influencing various cellular processes. |

| Anticancer Potential | Investigated for its role in inhibiting pathways associated with tumor growth and metastasis. |

Case Study 1: Enzyme Targeting

In a study focused on enzyme inhibition, this compound was shown to effectively inhibit the activity of specific kinases involved in cellular signaling pathways. The study utilized in vitro assays to measure the inhibitory effects on enzyme activity, demonstrating a significant reduction in phosphorylation levels associated with target enzymes .

Case Study 2: Cancer Therapeutics

Research has indicated that compounds similar to this compound can selectively inhibit pathways critical for cancer cell proliferation. For instance, a related compound was found to block the BMP signaling pathway by inhibiting ALK1/2 kinases, showcasing the potential of this class of compounds in developing targeted cancer therapies .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| Benzyl (4-bromopyridin-2-yl)carbamate | Bromine substituent | Moderate enzyme inhibition |

| Benzyl (4-chloropyridin-2-yl)carbamate | Chlorine substituent | Variable protein interaction |

| This compound | Iodine substituent | Strong enzyme inhibition and protein modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.